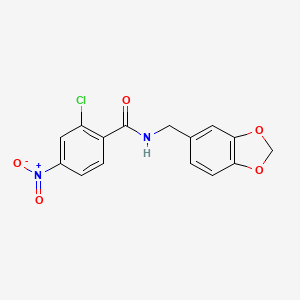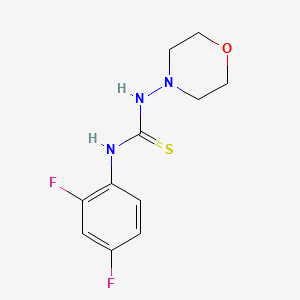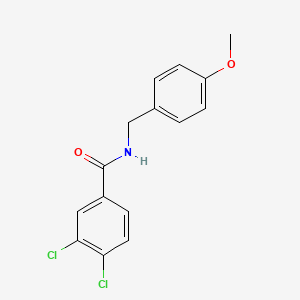
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide, also known as BNIPQ, is a compound that has gained attention in scientific research due to its unique properties and potential applications.
作用机制
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide involves the inhibition of various enzymes and signaling pathways that are involved in cell growth, proliferation, and survival. N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the acetylation status of histone proteins. By inhibiting HDACs, N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide can induce apoptosis and inhibit the growth of cancer cells. N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. By inhibiting this pathway, N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide has been found to have various biochemical and physiological effects, depending on the specific application and dose used. In cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell growth and proliferation. In neurons, N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide has been found to enhance the release of neurotransmitters and improve cognitive function. In animal models, N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide has been found to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
One of the main advantages of using N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide in lab experiments is its potency and specificity. N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide has been found to have high potency and selectivity for its target enzymes and signaling pathways, which makes it a valuable tool for studying these pathways in vitro and in vivo. However, one of the limitations of using N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide is its potential toxicity and side effects. N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide has been found to have cytotoxic effects at high doses, which can limit its use in certain applications.
未来方向
There are several future directions for the research and development of N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide. One direction is to further investigate its potential applications in cancer research, neuroscience, and drug discovery. Another direction is to optimize the synthesis method and develop new analogs with improved potency and safety profiles. Additionally, the development of new delivery methods and formulations could improve the bioavailability and efficacy of N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide in vivo. Overall, N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide has the potential to be a valuable tool in scientific research and drug discovery, and further investigation is warranted.
合成方法
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide involves a multi-step process, starting with the reaction of 2-chloro-4-nitrobenzoyl chloride with 1,3-benzodioxole in the presence of a base such as triethylamine. This is followed by the reaction of the resulting intermediate with N-methylmorpholine and acetic anhydride to produce the final product, N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide has been found to have potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide has been found to enhance the release of neurotransmitters and improve cognitive function. In drug discovery, N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O5/c16-12-6-10(18(20)21)2-3-11(12)15(19)17-7-9-1-4-13-14(5-9)23-8-22-13/h1-6H,7-8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPOQUGGUHFTQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(methylamino)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5821351.png)

![1-(2,5-dimethoxybenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5821389.png)
![N-[(benzylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5821398.png)
![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5821402.png)
![ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5821403.png)
![3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5821411.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5821419.png)
![5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5821423.png)




![5-[(4-chlorobenzyl)thio]-1-(2-methoxyphenyl)-1H-tetrazole](/img/structure/B5821467.png)